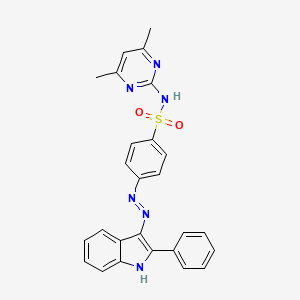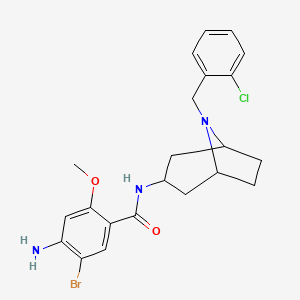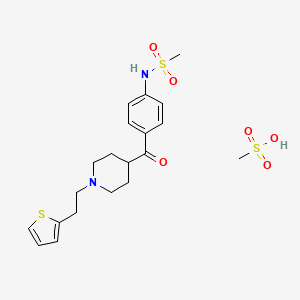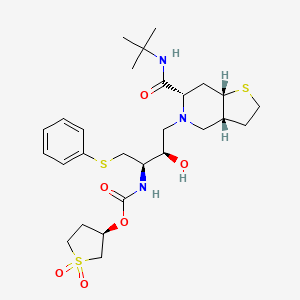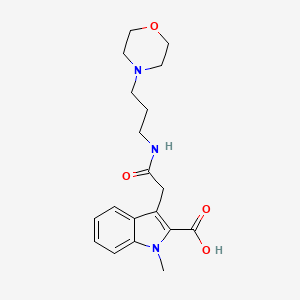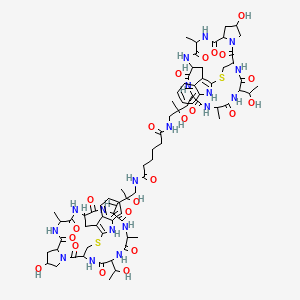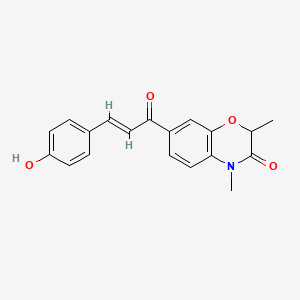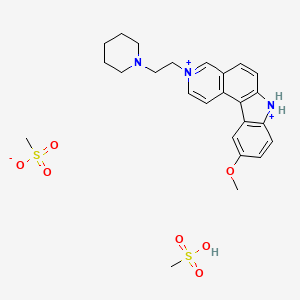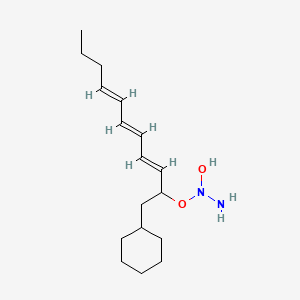
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- is a complex organic compound that belongs to the class of hydrazine derivatives. Hydrazine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes a hydrazine moiety linked to a cyclohexylmethyl group and a decatrienyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- typically involves the coupling of hydrazine with appropriate organic substrates. One common method involves the reductive alkylation of hydrazine derivatives with α-picoline-borane, which provides various N-alkylhydrazine derivatives . The reaction conditions often require the use of catalysts such as hexamethylphosphoramide (HMPA) and N,N-dimethylacetamide (DMAc) to achieve high yields .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale chemical processes. For example, the Raschig process is commonly used for the production of hydrazine and its derivatives. This process involves the oxidation of ammonia with sodium hypochlorite in the presence of a ketone, followed by the reaction with hydrazine hydrate .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones and other derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions include hydrazones, oxides, and substituted hydrazine derivatives .
Scientific Research Applications
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- involves its interaction with molecular targets and pathways within cells. It can form hydrazones with carbonyl compounds, which can then undergo further reactions to produce various products. The compound’s effects are mediated through its ability to undergo nucleophilic addition reactions, leading to the formation of stable intermediates .
Comparison with Similar Compounds
Similar Compounds
Methylhydrazine: Known for its use in the synthesis of pharmaceuticals and as a rocket propellant.
1,1-Dimethylhydrazine: Used in the production of polymers and as a fuel component.
Uniqueness
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- is unique due to its complex structure, which imparts specific chemical properties and reactivity. Its ability to form stable hydrazones and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
879628-98-5 |
|---|---|
Molecular Formula |
C17H30N2O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-amino-N-[(3E,5E,7E)-1-cyclohexylundeca-3,5,7-trien-2-yl]oxyhydroxylamine |
InChI |
InChI=1S/C17H30N2O2/c1-2-3-4-5-6-7-11-14-17(21-19(18)20)15-16-12-9-8-10-13-16/h4-7,11,14,16-17,20H,2-3,8-10,12-13,15,18H2,1H3/b5-4+,7-6+,14-11+ |
InChI Key |
RLDGLEZUJRJOLQ-NFPUAISASA-N |
Isomeric SMILES |
CCC/C=C/C=C/C=C/C(CC1CCCCC1)ON(N)O |
Canonical SMILES |
CCCC=CC=CC=CC(CC1CCCCC1)ON(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


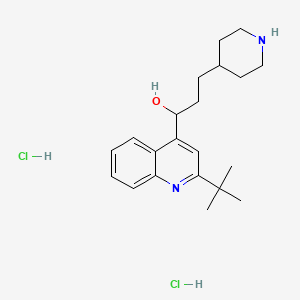

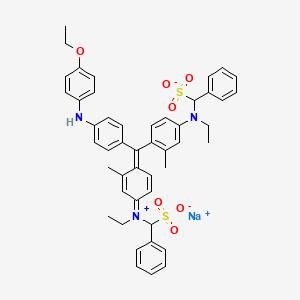
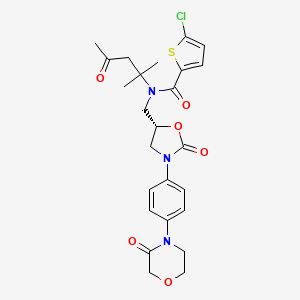
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
